molecular formula C13H9N3O5 B11989802 4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol CAS No. 90284-73-4

4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol

Cat. No.: B11989802
CAS No.: 90284-73-4
M. Wt: 287.23 g/mol
InChI Key: DWHJMJYTAJZJIH-UHFFFAOYSA-N
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Description

4-nitro-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol is an organic compound that belongs to the class of nitrophenols. This compound is characterized by the presence of nitro groups and a phenolic hydroxyl group, which contribute to its unique chemical properties. It is often used in various chemical reactions and has applications in scientific research and industry.

Properties

CAS No.

90284-73-4

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

IUPAC Name

4-nitro-2-[(3-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C13H9N3O5/c17-13-5-4-11(16(20)21)7-12(13)14-8-9-2-1-3-10(6-9)15(18)19/h1-8,17H

InChI Key

DWHJMJYTAJZJIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol typically involves the condensation of 4-nitro-2-aminophenol with 3-nitrobenzaldehyde. This reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:

4-nitro-2-aminophenol+3-nitrobenzaldehyde4-nitro-2-[(E)-(3-nitrophenyl)methylidene]aminophenol\text{4-nitro-2-aminophenol} + \text{3-nitrobenzaldehyde} \rightarrow \text{4-nitro-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol} 4-nitro-2-aminophenol+3-nitrobenzaldehyde→4-nitro-2-[(E)-(3-nitrophenyl)methylidene]aminophenol

The reaction conditions may vary, but common solvents used include ethanol or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-amino-2-{[(E)-(3-aminophenyl)methylidene]amino}phenol.

    Oxidation: 4-nitro-2-{[(E)-(3-nitrophenyl)methylidene]amino}quinone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-nitro-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol depends on the specific application. In reduction reactions, the nitro groups are reduced to amino groups, which can then participate in further chemical transformations. The phenolic hydroxyl group can form hydrogen bonds and interact with various molecular targets, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenol: A simpler nitrophenol compound with similar reactivity.

    2-nitrophenol: Another nitrophenol isomer with different substitution patterns.

    3-nitrophenol: Similar to 4-nitrophenol but with the nitro group in a different position.

Uniqueness

4-nitro-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol is unique due to the presence of both nitro and Schiff base functionalities, which confer distinct chemical properties and reactivity

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